molecular formula C16H16INOS B14320291 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 104151-42-0

2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14320291
CAS No.: 104151-42-0
M. Wt: 397.3 g/mol
InChI Key: JWYDFDWSYJMODJ-UHFFFAOYSA-M
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Description

2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and a hydroxy group The iodide ion serves as the counterion to balance the charge of the benzothiazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with 1-phenylethanol in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzothiazolium cation can be reduced to form the corresponding benzothiazole.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide.

Major Products Formed

    Oxidation: The major product is 2-(1-Oxo-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide.

    Reduction: The major product is 2-(1-Hydroxy-1-phenylethyl)-3-methylbenzothiazole.

    Substitution: The major products are the corresponding benzothiazolium salts with different halide ions.

Scientific Research Applications

2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazolium cation can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(2-pyridyl)ethanol: This compound has a similar phenylethyl structure but contains a pyridine ring instead of a benzothiazole ring.

Uniqueness

2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

104151-42-0

Molecular Formula

C16H16INOS

Molecular Weight

397.3 g/mol

IUPAC Name

1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1-phenylethanol;iodide

InChI

InChI=1S/C16H16NOS.HI/c1-16(18,12-8-4-3-5-9-12)15-17(2)13-10-6-7-11-14(13)19-15;/h3-11,18H,1-2H3;1H/q+1;/p-1

InChI Key

JWYDFDWSYJMODJ-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)(C2=[N+](C3=CC=CC=C3S2)C)O.[I-]

Origin of Product

United States

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